An In-Depth Technical Guide to Nonadecanoyl-L-carnitine-d3 Chloride for Advanced Metabolic Research
An In-Depth Technical Guide to Nonadecanoyl-L-carnitine-d3 Chloride for Advanced Metabolic Research
This guide provides a comprehensive technical overview of Nonadecanoyl-L-carnitine-d3 chloride, a critical tool for researchers, scientists, and drug development professionals engaged in metabolomics and related fields. We will delve into its chemical architecture, physicochemical properties, and its pivotal role as an internal standard in mass spectrometry-based quantification of long-chain acylcarnitines. Furthermore, this document will elucidate the underlying biological significance of its non-deuterated counterpart and provide detailed, field-proven methodologies for its application.
Introduction: The Significance of Long-Chain Acylcarnitines and the Need for Precise Quantification
Long-chain acylcarnitines are esterified derivatives of L-carnitine and long-chain fatty acids, essential for cellular energy metabolism. They are integral to the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation, the primary energy source for cardiac and skeletal muscle.[1][2] Perturbations in the profiles of long-chain acylcarnitines in biological fluids can serve as crucial biomarkers for a range of metabolic disorders, including inborn errors of metabolism, cardiovascular diseases, and insulin resistance.[3][4]
The quantification of these endogenous molecules with high accuracy and precision is paramount for both basic research and clinical diagnostics. Nonadecanoyl-L-carnitine-d3 chloride, a stable isotope-labeled analog of Nonadecanoyl-L-carnitine, serves as an ideal internal standard for mass spectrometric analyses. Its near-identical chemical and physical properties to the endogenous analyte, coupled with its distinct mass-to-charge ratio, enable robust correction for variations in sample preparation and instrument response, ensuring the integrity of quantitative data.
Chemical Structure and Physicochemical Properties
Nonadecanoyl-L-carnitine-d3 chloride is a synthetic, deuterated form of a long-chain acylcarnitine. The deuterium labeling on the N-methyl groups provides a stable isotopic signature without significantly altering its chemical behavior.
Chemical Structure:
Caption: Chemical structure of Nonadecanoyl-L-carnitine-d3 Chloride.
| Property | Value | Source |
| Formal Name | (R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(nonadecanoyloxy)propan-1-aminium, monochloride | [5] |
| Molecular Formula | C₂₆H₄₉D₃NO₄ · Cl | [5] |
| Formula Weight | 481.2 g/mol | [5] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [5] |
| Appearance | Crystalline solid | |
| Solubility | DMF: 20 mg/ml, DMSO: 14 mg/ml, Ethanol: 10 mg/ml | [5] |
| Storage | -20°C | [6] |
| Stability | ≥ 4 years (under proper storage conditions) |
Synthesis and Characterization
The synthesis of deuterated long-chain acylcarnitines like Nonadecanoyl-L-carnitine-d3 chloride is a multi-step process designed to ensure high isotopic enrichment and chemical purity.
A common synthetic route involves the esterification of L-carnitine with an activated form of the corresponding fatty acid. For isotopically labeled variants, deuterated precursors are incorporated at a specific position. In the case of Nonadecanoyl-L-carnitine-d3 chloride, the deuterium atoms are introduced into one of the N-methyl groups of the carnitine moiety.
Application as an Internal Standard in LC-MS/MS Analysis
The primary and most critical application of Nonadecanoyl-L-carnitine-d3 chloride is as an internal standard for the accurate quantification of its endogenous, non-labeled counterpart, Nonadecanoyl-L-carnitine, in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Rationale for Using a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest is considered the gold standard in quantitative mass spectrometry. This approach effectively compensates for:
-
Variability in sample extraction and recovery: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.
-
Matrix effects: Ion suppression or enhancement in the mass spectrometer's ion source, caused by co-eluting matrix components, will affect both the analyte and the internal standard similarly.
-
Instrumental drift: Fluctuations in the mass spectrometer's performance over time are normalized by referencing the analyte signal to that of the internal standard.
Experimental Protocol: Quantification of Nonadecanoyl-L-carnitine in Plasma
This protocol provides a detailed, step-by-step methodology for the analysis of Nonadecanoyl-L-carnitine in human plasma, employing Nonadecanoyl-L-carnitine-d3 chloride as an internal standard.
4.2.1. Materials and Reagents
-
Nonadecanoyl-L-carnitine-d3 chloride
-
Human plasma (collected in EDTA tubes)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
4.2.2. Sample Preparation
-
Preparation of Internal Standard Spiking Solution: Prepare a stock solution of Nonadecanoyl-L-carnitine-d3 chloride in methanol at a concentration of 1 mg/mL. From this stock, prepare a working spiking solution at a suitable concentration (e.g., 1 µg/mL) in methanol. The optimal concentration should be determined based on the expected endogenous levels of Nonadecanoyl-L-carnitine and the sensitivity of the mass spectrometer.
-
Plasma Sample Extraction:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Add 10 µL of the internal standard spiking solution.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
4.2.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of long-chain acylcarnitines.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic long-chain acylcarnitines.
-
0-1 min: 5% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Nonadecanoyl-L-carnitine: The precursor ion will be the [M+H]⁺ ion. A characteristic product ion is typically at m/z 85, corresponding to the carnitine moiety. The specific precursor ion m/z will need to be calculated based on the exact mass of Nonadecanoyl-L-carnitine.
-
Nonadecanoyl-L-carnitine-d3 chloride: The precursor ion will be the [M+H]⁺ ion, which will be 3 Da higher than the unlabeled analyte. The product ion will also be at m/z 85.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific mass spectrometer being used to maximize the signal for the selected MRM transitions.
-
4.2.4. Data Analysis and Quantification
Quantification is achieved by calculating the ratio of the peak area of the analyte (Nonadecanoyl-L-carnitine) to the peak area of the internal standard (Nonadecanoyl-L-carnitine-d3 chloride). A calibration curve is constructed using known concentrations of the unlabeled analyte spiked into a surrogate matrix (e.g., charcoal-stripped plasma) containing a constant concentration of the internal standard. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios onto the calibration curve.
Caption: Workflow for quantifying Nonadecanoyl-L-carnitine.
Biological Significance of Nonadecanoyl-L-carnitine
Nonadecanoyl-L-carnitine is a long-chain acylcarnitine with an odd number of carbon atoms in its acyl chain. While even-chain fatty acids are more common, the study of odd-chain fatty acids and their carnitine esters is gaining importance in understanding certain metabolic pathways and disease states.
The presence of odd-chain fatty acids in the diet or their endogenous production can lead to the formation of Nonadecanoyl-L-carnitine. Its levels can be altered in various conditions, including:
-
Inborn Errors of Metabolism: Deficiencies in enzymes involved in the β-oxidation of long-chain fatty acids can lead to the accumulation of specific acylcarnitines, including long-chain species.[2]
-
Mitochondrial Dysfunction: Impaired mitochondrial function can disrupt the normal process of fatty acid oxidation, leading to changes in the acylcarnitine profile.[7]
-
Environmental Exposures: One study has shown that serum levels of Nonadecanoyl-L-carnitine are decreased in children and adolescents chronically exposed to industrial carcinogenic pollutants, suggesting its potential as a biomarker of exposure or effect.[5]
-
Neurological Disorders: Decreased levels of several long-chain acylcarnitines have been observed in the plasma of patients with Parkinson's disease, indicating a potential link to mitochondrial β-oxidation impairment in neurodegeneration.[8][9]
The precise role and clinical utility of Nonadecanoyl-L-carnitine as a standalone biomarker are still under investigation. However, its inclusion in comprehensive acylcarnitine profiling provides a more complete picture of fatty acid metabolism and can contribute to the discovery of novel disease biomarkers and a deeper understanding of metabolic pathophysiology.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Handle in a well-ventilated area.
-
Store at the recommended temperature of -20°C to ensure stability.
Conclusion
Nonadecanoyl-L-carnitine-d3 chloride is an indispensable tool for researchers investigating the complexities of fatty acid metabolism. Its utility as a high-purity, stable isotope-labeled internal standard enables the accurate and precise quantification of its endogenous counterpart, Nonadecanoyl-L-carnitine. This capability is crucial for advancing our understanding of the role of long-chain acylcarnitines in health and disease, and for the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders. The methodologies and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this important analytical standard in their scientific endeavors.
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Saiki, S., Hatano, T., Fujimaki, M., et al. Decreased long-chain acylcarnitines from insufficient β-oxidation as potential early diagnostic markers for Parkinson's disease. Sci Rep 7, 7328 (2017). [Link]
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Saiki, S., Hatano, T., Fujimaki, M., et al. Decreased long-chain acylcarnitines from insufficient β-oxidation as potential early diagnostic markers for Parkinson's disease. Sci Rep 7, 7328 (2017). [Link]
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